3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine typically involves the regio-controlled construction of pyrazole-5-aldehydes from commercially available pyrazoles . The process can be optimized by protecting the hydroxyethyl group on N1, which allows for high-yield regio-controlled synthesis . Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold .
Industrial Production Methods
. The process may include protection, deprotection, and reduction steps to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole-4-carbaldehydes.
Reduction: Reduction of protected intermediates to form the final heterocyclic scaffold.
Substitution: Introduction of different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Vilsmeier-Haack complex at 70°C.
Reduction: Deprotection and reduction conditions vary depending on the protecting groups used.
Substitution: Various reagents can be used to introduce different substituents on the pyrazole ring.
Major Products
The major products formed from these reactions include pyrazole-4-carbaldehydes and various substituted pyrazolooxazines .
Scientific Research Applications
3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets and pathways. The pyrazole core can interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
- 4H-Pyrazolo[5,1-c][1,4]oxazine, 6,7-dihydro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
Uniqueness
3-Fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C6H7FN2O |
---|---|
Molecular Weight |
142.13 g/mol |
IUPAC Name |
3-fluoro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H7FN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2 |
InChI Key |
ZFAIUBVYYSYWJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=NN21)F |
Origin of Product |
United States |
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